molecular formula C10H19FN2O2 B3116454 tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2166276-83-9

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B3116454
CAS No.: 2166276-83-9
M. Wt: 218.27
InChI Key: DADYKTRZKFJROI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chiral compound featuring a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of N-oxides or carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4R)-2-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-2-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-2-(aminomethyl)-4-iodopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance binding interactions and metabolic stability, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYKTRZKFJROI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 4
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tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

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